molecular formula C22H30O2 B582760 Norethindrone 3-Ethyl Ether CAS No. 96487-85-3

Norethindrone 3-Ethyl Ether

Cat. No.: B582760
CAS No.: 96487-85-3
M. Wt: 326.48
InChI Key: QWUNBJUTBPRZJT-ZCPXKWAGSA-N
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Description

Norethindrone 3-Ethyl Ether is a synthetic derivative of norethindrone, a well-known progestin used in various hormonal therapies. The compound has the molecular formula C22H30O2 and a molecular weight of 326.47 g/mol . It is characterized by the presence of an ethoxy group at the 3-position of the norethindrone structure, which modifies its chemical and biological properties.

Mechanism of Action

Target of Action

Norethindrone 3-Ethyl Ether, a synthetic second-generation progestin, primarily targets progesterone receptors in various cells . These target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Mode of Action

Upon binding to its targets, this compound exerts its effects by inducing downstream changes to target genes . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the reproductive system. The compound’s interaction with progesterone receptors leads to alterations in the concentrations of FSH and LH, hormones that regulate the menstrual cycle . It also affects the endometrium, leading to changes in the environment of the uterus .

Pharmacokinetics

This compound is rapidly absorbed after oral administration . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .

Result of Action

The molecular and cellular effects of this compound’s action include suppression of ovulation, thickening of cervical mucus, alteration of FSH and LH concentrations, slowing of ovum movement through the fallopian tubes, and alteration of the endometrium . These changes contribute to its contraceptive efficacy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the individual’s diet and liver function . Additionally, the compound’s contraceptive efficacy may be influenced by the individual’s body mass index .

Biochemical Analysis

Biochemical Properties

Norethindrone 3-Ethyl Ether plays a significant role in biochemical reactions, particularly in the context of hormonal regulation and signaling pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with progesterone receptors, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to downstream changes in gene expression and cellular responses. Additionally, this compound can interact with sex hormone-binding globulin (SHBG), which affects its bioavailability and distribution within the body .

Cellular Effects

This compound influences various types of cells and cellular processes. In reproductive tissues, it modulates the growth and differentiation of endometrial cells, thereby playing a role in menstrual cycle regulation and endometriosis treatment. It also affects cell signaling pathways, particularly those involving progesterone receptors, leading to changes in gene expression and cellular metabolism. In breast tissue, this compound can influence the proliferation of mammary epithelial cells, which is relevant in the context of hormone replacement therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to progesterone receptors, which are nuclear hormone receptors. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as hormone response elements. This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes. Additionally, this compound can inhibit or activate various enzymes involved in steroid metabolism, further influencing its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cellular metabolism. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate reproductive functions without significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized by enzymes such as cytochrome P450 (CYP3A4) and 5α-reductase, which convert it into various metabolites. These metabolic processes can influence the compound’s bioavailability and biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, particularly in tissues involved in steroidogenesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to SHBG, which regulates its distribution and bioavailability. The compound can also be transported across cell membranes via passive diffusion and active transport mechanisms. Its localization and accumulation within specific tissues are influenced by these transport processes .

Subcellular Localization

This compound is localized within various subcellular compartments, including the nucleus, where it exerts its effects on gene expression. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches its specific sites of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norethindrone 3-Ethyl Ether can be synthesized through a multi-step process. One common method involves the reaction of norethindrone with triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in tetrahydrofuran at 25°C for 12 hours . The product is then purified through distillation and recrystallization to obtain a high yield of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Norethindrone 3-Ethyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Norethindrone 3-Ethyl Ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norethindrone 3-Ethyl Ether is unique due to the presence of the ethoxy group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially unique therapeutic effects compared to its parent compound and other derivatives.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUNBJUTBPRZJT-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021161
Record name 19-​Norpregna-​3,​5-​dien-​20-​yn-​17-​ol, 3-​ethoxy-​, (17α)​- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96487-85-3
Record name 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96487-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethindrone 3-ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-​Norpregna-​3,​5-​dien-​20-​yn-​17-​ol, 3-​ethoxy-​, (17α)​- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol
Source European Chemicals Agency (ECHA)
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Record name NORETHINDRONE 3-ETHYL ETHER
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